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molecular formula C18H27N3O2 B1628879 tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-8-yl)piperazine-1-carboxylate CAS No. 444620-74-0

tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-8-yl)piperazine-1-carboxylate

Cat. No. B1628879
M. Wt: 317.4 g/mol
InChI Key: ZAGGFTSZPNYRBK-UHFFFAOYSA-N
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Patent
US07157463B2

Procedure details

The compound of Step 2 (280 mg, 0.89 mmol) is dissolved in EtOH (70 mL), and Pt/C 10% (300 mg) is added. The mixture is pressurized to 45 psi under hydrogen and reacted for about 4 hours. The mixture is filtered over celite and concentrated. The residue is purified to afford about 266 mg of 8-(4-t-butyloxycarbonylpiperazin-1-yl)-1,2,3,4-tetrahydroquinoline (94%). EIS-MS 318.1 [M+1]
Name
compound
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[CH:16][CH:17]=[C:18]3[C:23]=2[N:22]=[CH:21][CH:20]=[CH:19]3)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CCO.[Pt]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[CH:16][CH:17]=[C:18]3[C:23]=2[NH:22][CH2:21][CH2:20][CH2:19]3)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
compound
Quantity
280 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=CC=C2C=CC=NC12
Name
Quantity
70 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for about 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=CC=C2CCCNC12
Measurements
Type Value Analysis
AMOUNT: MASS 266 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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